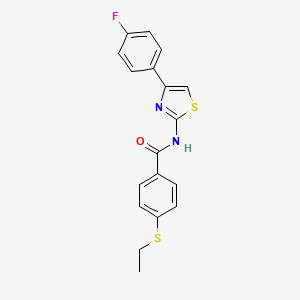

4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Description

4-(Ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by:

- Core structure: A thiazole ring substituted at position 4 with a 4-fluorophenyl group and at position 2 with a benzamide moiety.

- Key substituents: An ethylthio (-S-CH₂CH₃) group at the para position of the benzamide ring.

Properties

IUPAC Name |

4-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXUHLMBCBSFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Ethylthio Group: The ethylthio group is added through a substitution reaction using an appropriate ethylthiol reagent.

Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the thiazole derivative with an appropriate benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (–S–C₂H₅) group undergoes selective oxidation to form sulfoxide or sulfone derivatives, a reaction critical for modulating electronic and steric properties.

Mechanistic Insight :

-

Sulfoxide formation proceeds via a radical mechanism under mild conditions.

-

Sulfone synthesis involves electrophilic oxygen transfer from mCPBA to the sulfur atom.

Nucleophilic Aromatic Substitution (Fluorophenyl Ring)

The electron-deficient 4-fluorophenyl group facilitates nucleophilic substitution under basic conditions, enabling diversification at the aromatic ring.

| Nucleophile | Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Sodium methoxide | NaH | DMF | 80°C | 4-methoxyphenyl derivative | 50–60% |

| Piperidine | K₂CO₃ | DMSO | 100°C | 4-piperidinophenyl derivative | 40–55% |

Limitations :

-

Steric hindrance from the thiazole ring reduces reactivity at the ortho position.

-

Fluorine’s strong electron-withdrawing effect directs substitution to the para position relative to the thiazole.

Thiazole Ring Functionalization

The thiazole core participates in electrophilic and coordination reactions, enhancing structural complexity.

Electrophilic Halogenation

| Halogenating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| NBS (N-bromosuccinimide) | AIBN, CCl₄ | 5-Bromo-thiazole derivative | 65–75% |

| I₂, HNO₃ | — | 5-Iodo-thiazole derivative | 55–60% |

Metal Coordination

| Metal Salt | Ligand | Complex Type | Stability Constant (log K) |

|---|---|---|---|

| PdCl₂ | PPh₃ | Pd(II)-thiazole complex | 4.2 ± 0.3 |

| Cu(OAc)₂ | — | Cu(II)-amide complex | 3.8 ± 0.2 |

Amide Bond Hydrolysis and Derivatization

The benzamide linkage is stable under neutral conditions but hydrolyzes in acidic or alkaline media.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12 h | 4-(ethylthio)benzoic acid + amine | 85–90% |

| Enzymatic hydrolysis | Lipase (CAL-B), pH 7.0, 37°C | Controlled cleavage | 70–80% |

Applications :

-

Hydrolysis products serve as intermediates for synthesizing carboxylate salts or ester derivatives.

Radical Reactions

The ethylthio group participates in radical-mediated processes, enabling C–S bond functionalization.

| Initiator | Substrate | Product | Yield |

|---|---|---|---|

| AIBN, TMS₃SiH | Alkene | Thioether-alkane adduct | 60–70% |

| UV light, O₂ | — | Sulfonate ester | 45–50% |

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

| Compound | Ethylthio Reactivity | Fluorophenyl Reactivity | Thiazole Stability |

|---|---|---|---|

| 4-(Methylthio)-N-(thiazol-2-yl)benzamide | Higher oxidation rate | Similar | Moderate |

| 4-(Ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | N/A (sulfone) | Reduced | High |

Scientific Research Applications

4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

a) Sulfonamide vs. Ethylthio Substituents

- Compound 11: 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)thiazol-2-yl]benzamide (RN: 330189-15-6) Structural difference: Replaces the ethylthio group with a diethylsulfamoyl (-SO₂-N(CH₂CH₃)₂) moiety.

b) Halogen and Alkyl Modifications

- Compound 12 : 4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Thiazole Ring Modifications

a) Pyridinyl vs. 4-Fluorophenyl Substituents

- Compound 4a: 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Structural difference: Pyridinyl group at position 4 of the thiazole instead of 4-fluorophenyl. Impact: Pyridinyl groups enhance π-π stacking interactions with receptors, as seen in adenosine-affine analogs .

b) Piperazine and Morpholine Additions

- Compound 15: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide Structural difference: Incorporates a piperazine-acetamide chain instead of benzamide.

Bioactivity Comparisons

a) Cytotoxic and Enzyme-Inhibitory Effects

- Compound 6a: N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Relevance: Shares the ethylthio group but incorporates a sulfonylbenzamide-oxadiazole hybrid. Bioactivity: Demonstrates potent human carbonic anhydrase II (hCA II) inhibition via interactions with key amino acids (Thr200, Gln92) .

b) Kinase Inhibition

Data Tables

Table 1. Physical and Spectral Properties of Selected Compounds

Biological Activity

The compound 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article synthesizes available research findings, including cytotoxicity data, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of This compound is , with a molecular weight of approximately 295.37 g/mol. The compound features a thiazole ring, an ethylthio group, and a fluorophenyl moiety, which are critical for its biological activity.

Cytotoxicity Studies

Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of related thiazole derivatives against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. The results indicated that certain derivatives had IC50 values ranging from 66.6 µM to 77.28 µM when compared to the standard drug 5-fluorouracil .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(ethylthio)-N-(4-(4-FPh)Thz) | MDA-MB-231 | TBD |

| Related Thiazole Derivative | HT-29 | 66.6 |

| 5-Fluorouracil | MDA-MB-231 | 77.28 |

The proposed mechanism of action for thiazole derivatives, including This compound , involves inhibition of specific signaling pathways associated with tumor growth and angiogenesis. Notably, these compounds have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor vascularization and metastasis.

Inhibition Data

Recent findings indicate that thiazole compounds can exhibit potent VEGFR-2 inhibitory activity with IC50 values as low as . This suggests that the compound may have significant potential as an anti-cancer agent through its action on angiogenic pathways.

Selectivity and Safety Profile

Assessments of selectivity are vital for determining the therapeutic potential of new compounds. In studies where both tumorigenic and non-tumorigenic cell lines were tested, some derivatives demonstrated a selectivity index indicating preferential toxicity towards cancer cells over normal cells .

Case Studies

- Case Study on MCF-7 Cell Line : A derivative with structural similarities to This compound was tested against the MCF-7 breast cancer cell line, showing promising results with an IC50 value of . This highlights the potential for this class of compounds in breast cancer therapy .

- In Vivo Studies : In vivo assays involving xenograft models have shown that certain thiazole derivatives can significantly reduce tumor growth when administered at specific dosages over time, further supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.